molecular formula C52H44ClCuP4 B026326 Cu-Dppey CAS No. 102532-71-8

Cu-Dppey

Cat. No. B026326
M. Wt: 891.8 g/mol
InChI Key: AKHFFYYBPVNANG-KHUJRMENSA-M
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Description

Synthesis Analysis

Cu-doped materials can be synthesized through various methods. For instance, Cu-doped Co3O4 nanoparticles were synthesized through the decomposition of cobalt (II) acetylacetonate, cobalt (III) acetylacetonate, and copper (II) acetylacetonate in a polar solvent through a solvothermal method . Another study reported the green synthesis of Cu-doped ZnO-based polymers nanocomposite .


Molecular Structure Analysis

The molecular structure of Cu-doped materials can be complex and varies based on the specific compound. For instance, in a study on Cu-doped TiN, it was found that Cu tends to replace the Ti sites in TiN crystal cells . Another study reported that Cu doping reduces the covalent bond strength of TiN, enhances metallicity, and reduces the structural stability of the system .


Chemical Reactions Analysis

Cu-doped materials can participate in various chemical reactions. For example, Cu-doped Co3O4 nanoparticles were used in a solvothermal synthesis at low reaction temperatures for potential supercapacitor applications . Another study reported the use of Cu-doped carbon dots for the reduction reaction of p-nitrophenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cu-doped materials can be influenced by the Cu doping content. For instance, a study on Cu-doped ZnO films found that Cu doping led to a decrease in transmittance and an increase in refractive indices . Another study reported that Cu doping in ZnO films led to the formation of nanoplates .

Scientific Research Applications

  • Light-Emitting Devices, Chemical Sensors, and Solar Cells : A study on Cu(DPPE)(DMP)PF6 revealed its strong temperature-dependent emission, making it suitable for applications in light-emitting devices, chemical sensors, and dye-sensitized solar cells (Trzop et al., 2014).

  • Catalysis in Chemical Reactions : The Cu(OAc)2–bis(diphenylphosphino)ethane (dppe) system efficiently catalyzes N-formylation of amines with CO2 under ambient conditions, requiring only 0.1 mol% catalyst loading (Zhang et al., 2016).

  • Formation of Anion Cavities : Copper(I) complexes with 1,2-bis(diphenylphosphino)ethane create a flexible cavity for anions, influenced more by coordination angles than thermochemical radii (Saravanabharathi et al., 2002).

  • Epoxy Resin Curing with Flame Retardancy : DPPEI, a polymeric curing agent, is used for epoxy resin, offering efficient curing alongside excellent flame retardancy and transparency (Shao et al., 2018).

  • Antitumoral Agents : Certain copper(I) complexes, including those with DPPE, exhibit high cytotoxicity against human cancer cells, suggesting their potential as antitumoral agents (Lopes et al., 2017).

  • Dye-Sensitized Solar Cells : Cu-Dppey complexes have been investigated for use in dye-sensitized solar cells, although their conversion efficiency was found to be quite low (0.1%) (Huang et al., 2015).

  • Catalysis in Click Chemistry : Cu(I) methylthiosalicylate complexes, related to Cu-Dppey, have shown effectiveness as catalysts in the thiol-yne click reaction (Kumar et al., 2022).

Safety And Hazards

The safety and hazards associated with Cu-doped materials can vary based on the specific compound and its concentration. For instance, copper nitrate, a potential precursor in the synthesis of Cu-doped materials, is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions in the field of Cu-doped materials involve enhancing their performance in various applications. For instance, a study suggested that the design of highly active and selective Cu-based materials for CO2 reduction processes could be a promising future direction .

properties

IUPAC Name

copper(1+);[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHFFYYBPVNANG-KHUJRMENSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44ClCuP4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cu-Dppey

CAS RN

102532-71-8
Record name Bis-(1,2-bis(diphenylphosphino)ethene)Cu(I)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102532718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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